molecular formula C8H8N4O B1334433 1-(Formamidomethyl)-1H-benzotriazole CAS No. 87022-36-4

1-(Formamidomethyl)-1H-benzotriazole

Cat. No. B1334433
CAS RN: 87022-36-4
M. Wt: 176.18 g/mol
InChI Key: AUDGAMZNNDGYAX-UHFFFAOYSA-N
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Description

Benzotriazoles, including 1-(Formamidomethyl)-1H-benzotriazole, are a significant class of compounds with a wide range of applications in various fields such as medicinal chemistry, organic synthesis, metallurgy, and environmental protection. These compounds are known for their roles as corrosion inhibitors, lubricants, polymer stabilizers, and antifog agents, among others .

Synthesis Analysis

The synthesis of diverse 1H-benzotriazoles can be achieved through a new method involving diboron-mediated deoxygenation of 1-hydroxy-1H-benzotriazoles, followed by palladium-catalyzed C-C and C-N bond formation. This method provides a general approach to access a variety of benzotriazole derivatives, although purification of the deoxygenation product is necessary before proceeding to the Pd-mediated reactions . Additionally, 1-(Formamidomethyl)-1H-benzotriazole can be synthesized from benzotriazole and chloromethyltrimethylsilane, with further transformations possible through fluoride-catalyzed desilylation with carbonyl compounds .

Molecular Structure Analysis

The electronic structures of 1H-benzotriazole and its derivatives have been studied using photoelectron spectroscopy and quantum chemical methods. These studies reveal the conformational properties and the influence of substituents on the electronic structure of the benzotriazole moiety . Furthermore, the construction of supramolecular structures with benzotriazole derivatives involves the cooperation of synthons, which are hydrogen bond motifs that facilitate the assembly of complex molecular networks .

Chemical Reactions Analysis

1H-benzotriazole undergoes various chemical reactions, including phototransformation, which can occur through direct photolysis or indirect photolysis induced by OH radicals. These processes can lead to the cleavage of N-N and C-N bonds, resulting in the formation of hydroxylated benzotriazole derivatives . The aminoalkylation of benzotriazole with primary amines yields mono N-[1-(benzotriazol-1-yl)alkyl] derivatives, which are important intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the corrosion inhibition properties of benzotriazole and its derivatives are significant in acidic media, and their efficiency can be evaluated using various electrochemical methods . The adsorption of these compounds on metal surfaces follows a Langmuir isotherm, and molecular modeling provides insights into the structural and electronic effects related to their inhibitory efficiencies .

Scientific Research Applications

Corrosion Inhibition

Benzotriazoles, including derivatives similar to 1-(Formamidomethyl)-1H-benzotriazole, have been extensively studied for their corrosion inhibiting properties. These compounds are effective in preventing the corrosion of metals, such as iron, in acidic media. Research has shown that substituted benzotriazoles can significantly reduce the corrosion rate of iron in both hydrochloric and perchloric acids through adsorption and inhibition mechanisms, suggesting their potential application in metal protection and preservation in various industrial processes (Babić-Samardžija & Hackerman, 2005).

Photocatalytic Degradation

The photocatalytic degradation of benzotriazoles, including those structurally related to 1-(Formamidomethyl)-1H-benzotriazole, under UV-irradiated TiO2 has been investigated. This process leads to the rapid transformation and mineralization of benzotriazoles, highlighting their potential removal from the environment, especially from wastewater. The study demonstrates the efficiency of photocatalytic processes in degrading and mineralizing benzotriazoles, thus preventing their release into the environment and mitigating potential ecological impacts (Minella et al., 2020).

Biological Activities

Benzotriazole derivatives have been explored for their biological activities, such as their potential role as inhibitors in biological systems. For instance, certain benzotriazole derivatives have been investigated for their inhibitory activity against helicase enzymes of various viruses, including hepatitis C virus (HCV). These studies suggest the potential of benzotriazole derivatives in the development of new antiviral agents, highlighting their significance in medicinal chemistry and pharmaceutical research (Bretner et al., 2005).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of benzotriazole derivatives, including those related to 1-(Formamidomethyl)-1H-benzotriazole, have been subjects of research. Studies have focused on developing novel synthetic routes and understanding the reactivity of these compounds towards various chemical transformations. Such research contributes to the expansion of benzotriazole chemistry and its application in synthetic organic chemistry (Sasaki, 1997).

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c13-6-9-5-12-8-4-2-1-3-7(8)10-11-12/h1-4,6H,5H2,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDGAMZNNDGYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397362
Record name 1-(Formamidomethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Formamidomethyl)-1H-benzotriazole

CAS RN

87022-36-4
Record name 1-(Formamidomethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Formamidomethyl)-1H-benzotriazole
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